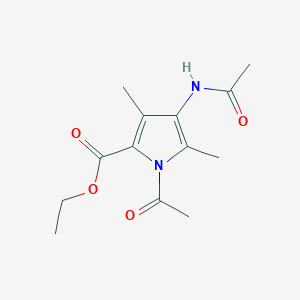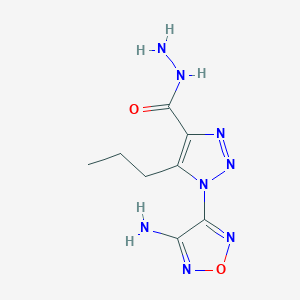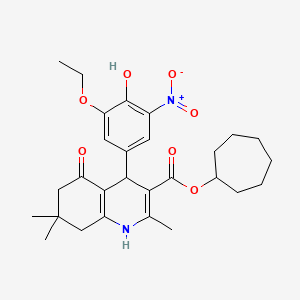
ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom in the ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, two acetyl groups, and a dimethyl-substituted pyrrole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of Acetyl Groups: The acetyl groups can be introduced via acetylation reactions using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Esterification: The carboxyl group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
Ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives:
Ethyl 1-acetyl-4-(amino)-3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the additional acetyl group on the amino group, which may result in different biological activities.
Ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxamide: Contains a carboxamide group instead of an ester, potentially altering its reactivity and solubility.
Mthis compound: The methyl ester variant, which may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
ethyl 4-acetamido-1-acetyl-3,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-6-19-13(18)12-7(2)11(14-9(4)16)8(3)15(12)10(5)17/h6H2,1-5H3,(H,14,16) |
Clé InChI |
MAOUSPWMJUHFHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N1C(=O)C)C)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948350.png)
![5-[(2-ethylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14948357.png)
![4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B14948364.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948377.png)

![methyl 2-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948392.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14948394.png)
![N-benzyl-2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948411.png)
![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948419.png)
![1'-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B14948425.png)
![2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14948438.png)



